

## (Rac)-Salvianic acid A basic chemical properties

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Compound of Interest		
Compound Name:	(Rac)-Salvianic acid A	
Cat. No.:	B1669797	Get Quote

### **Abstract**

(Rac)-Salvianic acid A, also known as (Rac)-Danshensu, is a racemic phenolic acid compound that has garnered significant interest in the scientific community. It is a water-soluble component isolated from the traditional Chinese medicine Danshen (Salvia miltiorrhiza). This technical guide provides a comprehensive overview of the basic chemical properties, experimental protocols for its purification and analysis, and its involvement in key signaling pathways. The information presented here is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

## **Core Chemical Properties**

(Rac)-Salvianic acid A is a key bioactive constituent with notable antioxidant properties.[1][2] Its fundamental chemical and physical characteristics are summarized in the table below.



Property	Value	Reference
Systematic Name	(Rac)-3-(3,4- dihydroxyphenyl)-2- hydroxypropanoic acid	
Common Names	(Rac)-Danshensu, (Rac)- Salvianic acid A	[1][2]
CAS Number	23028-17-3	[3]
Molecular Formula	C <sub>9</sub> H <sub>10</sub> O <sub>5</sub>	[2][3]
Molecular Weight	198.17 g/mol	[2][3]
Appearance	Solid	[3]
Solubility	Soluble in DMSO. A general formulation for in vivo experiments is 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline/PBS.	[1]
Storage	Store powder at -20°C.	

# Synthesis and Purification Chemical Synthesis

The chemical synthesis of **(Rac)-Salvianic acid A** can be achieved through various routes, often starting from 3,4-dihydroxybenzaldehyde. A general synthetic approach involves the following key transformations[4]:

- Protection of the catechol moiety: The hydroxyl groups of 3,4-dihydroxybenzaldehyde are typically protected, for instance, through benzylation.
- Chain extension: A two-carbon unit is introduced at the aldehyde position. This can be accomplished via reactions like the Darzens condensation to form a glycidic ester, followed by ring-opening.



- Formation of the  $\alpha$ -hydroxy acid: The intermediate is then converted to the final  $\alpha$ -hydroxypropanoic acid structure. This may involve reduction of a keto group followed by hydrolysis of an ester.
- Deprotection: The protecting groups on the catechol are removed to yield (Rac)-Salvianic acid A.

A detailed, step-by-step experimental protocol for the complete synthesis is currently under development and will be provided in a future revision of this document.

#### **Purification from Natural Sources**

**(Rac)-Salvianic acid A** is naturally present in Salvia miltiorrhiza. The following protocol outlines a general method for its extraction and purification.

Experimental Protocol: Extraction and Chromatographic Purification

- Extraction:
  - The dried roots of Salvia miltiorrhiza are powdered.
  - The powdered material is extracted with an aqueous-ethanolic solution (e.g., 70-80% ethanol) under reflux.
  - The extract is filtered, and the solvent is removed under reduced pressure to yield a crude extract.
- Macroporous Resin Chromatography (Initial Purification):
  - The crude extract is dissolved in water and the pH is adjusted to 3-4.
  - The solution is loaded onto a pre-treated macroporous resin column (e.g., AB-8 type).
  - The column is washed with deionized water to remove impurities like sugars and salts.
  - Elution is performed with a stepwise gradient of ethanol in water (e.g., 30%, 50%, 70%).



- Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify those rich in (Rac)-Salvianic acid
   A.
- Polyamide Column Chromatography (Further Purification):
  - The enriched fractions from the previous step are combined and concentrated.
  - The concentrate is loaded onto a polyamide column.
  - The column is eluted with an appropriate solvent system (e.g., 45% ethanol).
  - Fractions are again collected and analyzed for purity.
- Final Purification (Optional):
  - For obtaining high-purity (Rac)-Salvianic acid A, preparative HPLC can be employed on the purest fractions from the polyamide column.
  - The final pure compound is obtained after solvent evaporation and lyophilization.

# Analytical Characterization Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a crucial tool for the structural elucidation of **(Rac)-Salvianic acid A**. The following are typical chemical shifts observed in DMSO-d<sub>6</sub>.

#### <sup>1</sup>H NMR (DMSO-d<sub>6</sub>):

- $\delta$  ~6.4-6.7 ppm: Multiplets corresponding to the aromatic protons on the catechol ring.
- $\delta$  ~4.0-4.2 ppm: A doublet of doublets or a triplet corresponding to the proton on the  $\alpha$ -carbon (CH-OH).
- $\delta$  ~2.6-2.9 ppm: Two doublets of doublets corresponding to the diastereotopic protons of the  $\beta$ -methylene group (CH<sub>2</sub>).



 δ ~3.0-5.0 ppm (broad): Signals for the hydroxyl and carboxylic acid protons, which are exchangeable. The exact chemical shifts can vary depending on concentration and water content.

#### <sup>13</sup>C NMR (DMSO-d<sub>6</sub>):

- δ ~175 ppm: Carboxylic acid carbon (COOH).
- $\delta$  ~144-145 ppm: Carbons of the catechol ring attached to hydroxyl groups.
- $\delta$  ~128-130 ppm: Quaternary carbon of the catechol ring.
- $\delta$  ~115-120 ppm: Carbons of the catechol ring.
- $\delta$  ~71 ppm:  $\alpha$ -carbon (CH-OH).
- $\delta$  ~40 ppm:  $\beta$ -carbon (CH<sub>2</sub>).

### Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of **(Rac)-Salvianic acid A**.

• Electrospray Ionization (ESI-MS): In negative ion mode, the deprotonated molecule [M-H]<sup>-</sup> is typically observed at m/z 197.045.

## Infrared (IR) Spectroscopy

Fourier-transform infrared (FTIR) spectroscopy provides information about the functional groups present in the molecule.

- ~3400 cm<sup>-1</sup> (broad): O-H stretching vibrations from the phenolic and carboxylic acid hydroxyl groups.
- ~1700 cm<sup>-1</sup>: C=O stretching vibration of the carboxylic acid.
- ~1600, 1520, 1450 cm<sup>-1</sup>: Aromatic C=C stretching vibrations.
- ~1280 cm<sup>-1</sup>: C-O stretching of the carboxylic acid and phenolic groups.



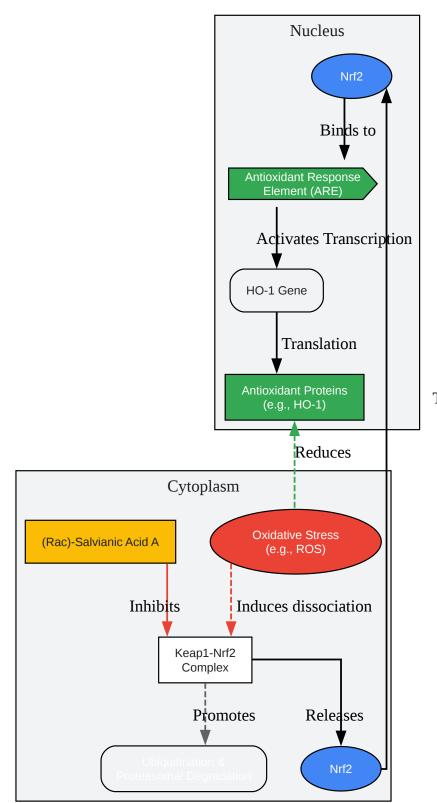
## **Biological Activity and Signaling Pathways**

(Rac)-Salvianic acid A exhibits significant biological activities, primarily attributed to its antioxidant and anti-inflammatory properties. It is known to modulate key cellular signaling pathways, including the Nrf2/HO-1 and NF-kB pathways.[2]

## **Activation of the Nrf2/HO-1 Pathway**

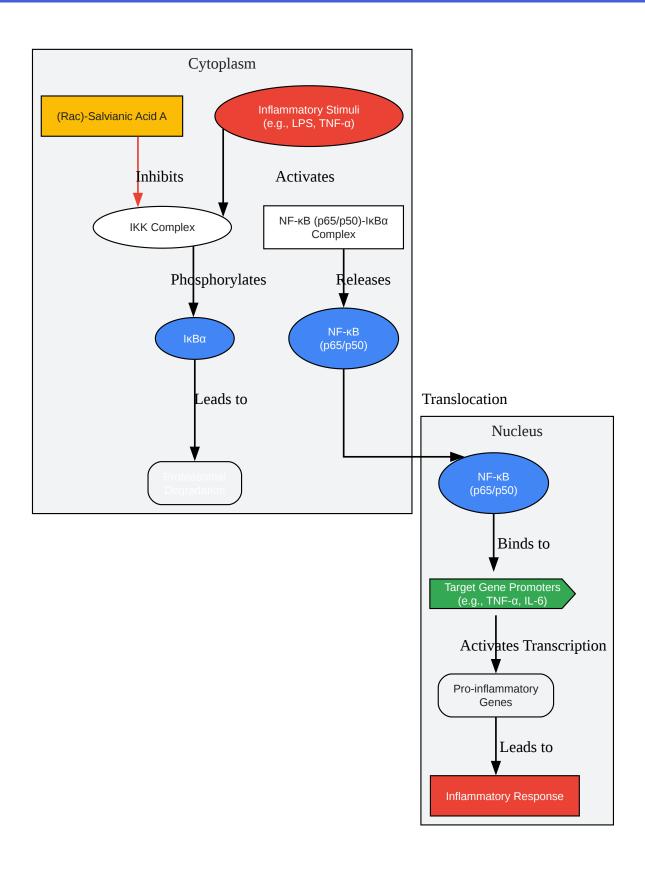
(Rac)-Salvianic acid A can induce the nuclear translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2), a key transcription factor that regulates the expression of antioxidant proteins. This leads to the upregulation of cytoprotective enzymes like Heme Oxygenase-1 (HO-1).





Translocation





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